![molecular formula C8H8Cl2O B12623333 7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene CAS No. 919170-13-1](/img/structure/B12623333.png)
7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Dichloromethylidene)-6-oxabicyclo[321]oct-3-ene is a bicyclic compound characterized by its unique structure, which includes a dichloromethylidene group and an oxabicyclo[321]oct-3-ene framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of propargylic acetates and 2-oxocyclohex-3-enecarboxylates in the presence of a palladium catalyst . The reaction is carried out under an argon atmosphere to prevent oxidation, and the solvents are dried and distilled to ensure purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques would likely be employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dichloromethylidene group to other functional groups.
Substitution: The dichloromethylidene group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene involves its interaction with specific molecular targets. The dichloromethylidene group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,8-Dioxabicyclo[3.2.1]octane (DBO): A related compound with similar structural features but different functional groups.
6,8-Dioxabicyclo[3.2.1]oct-3-ene (DBOE): Another similar compound used in polymerization reactions.
8-Azabicyclo[3.2.1]octane: A compound with a nitrogen atom in the bicyclic framework, used in the synthesis of tropane alkaloids.
Uniqueness
7-(Dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene is unique due to the presence of the dichloromethylidene group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and materials science.
Propriétés
Numéro CAS |
919170-13-1 |
|---|---|
Formule moléculaire |
C8H8Cl2O |
Poids moléculaire |
191.05 g/mol |
Nom IUPAC |
7-(dichloromethylidene)-6-oxabicyclo[3.2.1]oct-3-ene |
InChI |
InChI=1S/C8H8Cl2O/c9-8(10)7-5-2-1-3-6(4-5)11-7/h1,3,5-6H,2,4H2 |
Clé InChI |
NUNVXKAZJQJKGQ-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2CC1C(=C(Cl)Cl)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[3-(4'-methyl[1,1'-biphenyl]-4-yl)propyl]diselane](/img/structure/B12623251.png)
![(2,5-dioxopyrrolidin-1-yl) 1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]piperidine-4-carboxylate](/img/structure/B12623268.png)
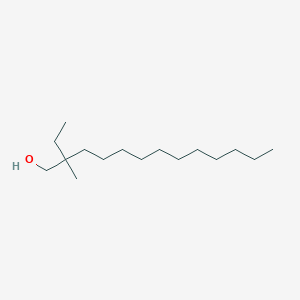
![1-(4-acetamidophenyl)sulfonyl-N-[(2S)-1-(benzylamino)-1-oxopropan-2-yl]piperidine-4-carboxamide](/img/structure/B12623277.png)
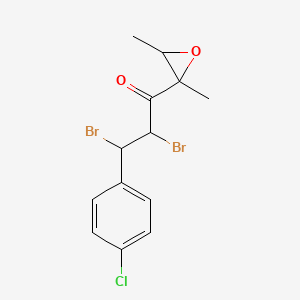

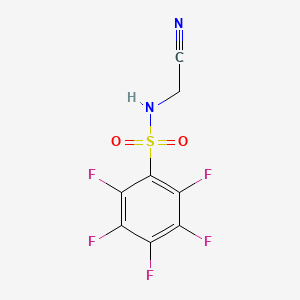
![4-[(But-2-en-1-yl)oxy]benzoic acid](/img/structure/B12623307.png)
![4-{(2E)-2-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B12623308.png)
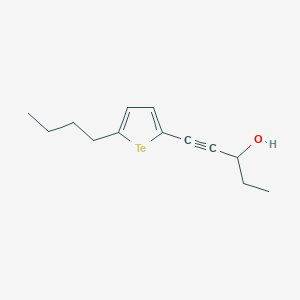
![4-[(4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)oxy]-2,4-diphenylbutyl benzoate](/img/structure/B12623329.png)
![4-Ethoxy-6-(1H-pyrazol-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12623334.png)
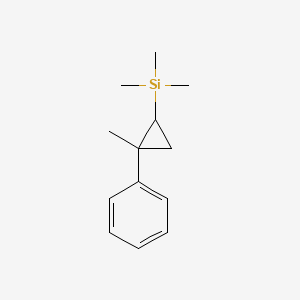
![Ethyl 5-fluoro-1-[(pyrazin-2-yl)methyl]-1h-indole-2-carboxylate](/img/structure/B12623342.png)
